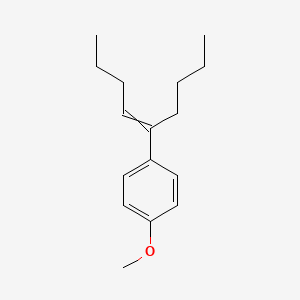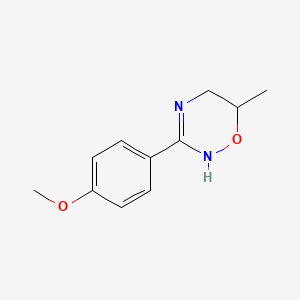![molecular formula C29H30NP B14182052 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine CAS No. 919091-18-2](/img/structure/B14182052.png)
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylphosphanyl group and a 2,6-di(propan-2-yl)phenyl group. Compounds like this are often used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Diphenylphosphanyl Group: This step often involves the reaction of a pyridine derivative with a diphenylphosphine reagent under controlled conditions.
Substitution with 2,6-di(propan-2-yl)phenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions may target the pyridine ring or the phosphanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Phosphine Oxides: From oxidation reactions.
Reduced Pyridine Derivatives: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in transition metal catalysis for various organic transformations.
Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.
Biology and Medicine
Drug Development: Potential use in the design of new pharmaceuticals due to its ability to interact with biological molecules.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or magnetism.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine largely depends on its role in a given application. As a ligand, it can coordinate to metal centers, influencing the reactivity and stability of the metal complex. The molecular targets and pathways involved would vary based on the specific metal and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Lacks the 2,6-di(propan-2-yl)phenyl group.
6-(Diphenylphosphanyl)-2-phenylpyridine: Similar structure but with different substituents.
Uniqueness
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine is unique due to its specific substitution pattern, which can influence its steric and electronic properties, making it suitable for specific catalytic and coordination applications.
Properties
CAS No. |
919091-18-2 |
|---|---|
Molecular Formula |
C29H30NP |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[6-[2,6-di(propan-2-yl)phenyl]pyridin-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H30NP/c1-21(2)25-17-11-18-26(22(3)4)29(25)27-19-12-20-28(30-27)31(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h5-22H,1-4H3 |
InChI Key |
FOTBRZYARZZSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)







![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)


![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)

